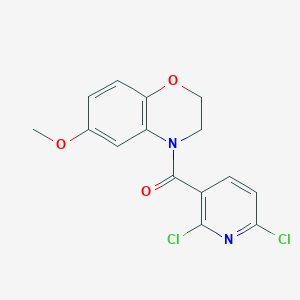

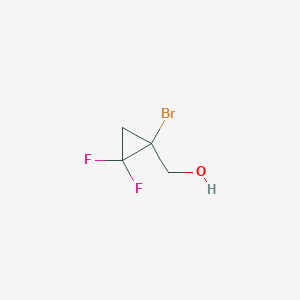

(1-Bromo-2,2-difluorocyclopropyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Bromo-2,2-difluorocyclopropyl)methanol” is a chemical compound with the CAS Number: 2416233-86-6 . It has a molecular weight of 186.98 . The compound is typically 95% pure .

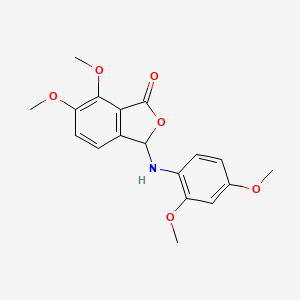

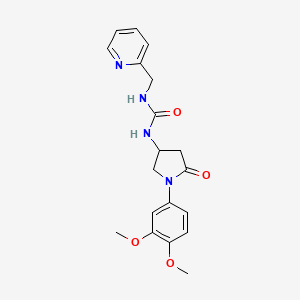

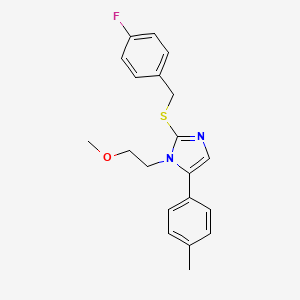

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H5BrF2O/c5-3(2-8)1-4(3,6)7/h8H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 186.98 . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique

Reaction Dynamics and Synthesis

Reaction with Alkali Metals in Alcohol Solvents : A study by Walborsky et al. (1992) explored the reaction of a chiral cyclopropyl halide with alkali metals in alcohol solvents, including methanol. This research is significant in understanding the behavior of cyclopropyl halides, which can be applicable to (1-Bromo-2,2-difluorocyclopropyl)methanol (Walborsky, Ollman, Hamdouchi, & Topolski, 1992).

Synthesis of Difluorinated Cyclopropanoid Nucleoside Analogues : Csuk and Thiede (2002) synthesized a novel class of difluorinated cyclopropanoid nucleoside analogues starting from (2,2-difluorocyclopropyl)methanol. This research indicates the potential of this compound in the synthesis of complex organic structures (Csuk & Thiede, 2002).

Nucleophilic Substitution Reactions : Kolsaker and Storesund (1972) demonstrated the formation of cyclopropane derivatives from dimethyl 2-bromo-2-methylpropylidenemalonate, indicating the potential of similar bromo compounds like this compound in nucleophilic substitution reactions (Kolsaker & Storesund, 1972).

Chemical Reactions and Transformations

Bromination of Allyl Chloride : Williams (1975) researched the bromination of allyl chloride in various solvents including methanol. This study provides insights into the behavior of brominated compounds in different solvents, which could be extrapolated to this compound (Williams, 1975).

Reactions of Bromonitroalkanes : Challis and Yousaf (1991) investigated the decomposition of 2-bromo-2-nitropropane-1,3-diol, revealing multiple decomposition pathways in aqueous base. This research might provide a reference for understanding the stability and decomposition of bromonitroalkanes, including this compound (Challis & Yousaf, 1991).

Safety and Hazards

Propriétés

IUPAC Name |

(1-bromo-2,2-difluorocyclopropyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O/c5-3(2-8)1-4(3,6)7/h8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKGIDZLMFLKKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(CO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2474748.png)

![Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2474751.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyldihydro-1H-pyrrole-2,5-dione](/img/structure/B2474752.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2474753.png)

![1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474755.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2474759.png)

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)

![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)